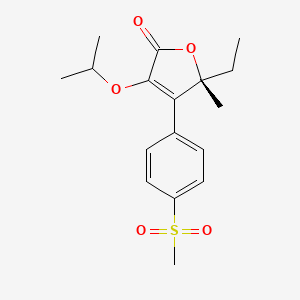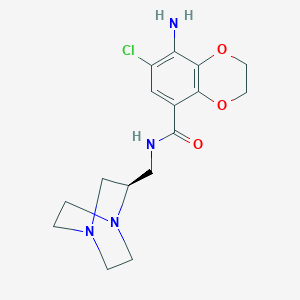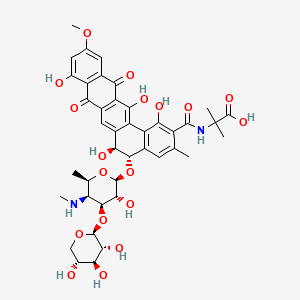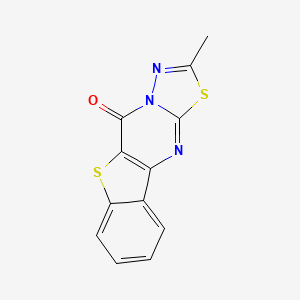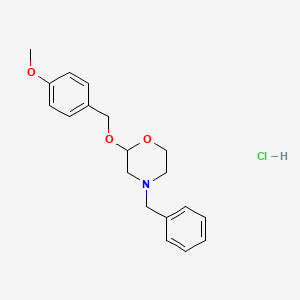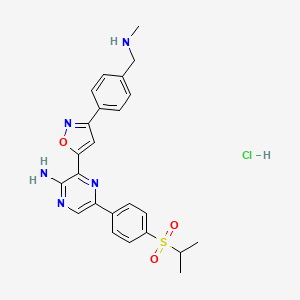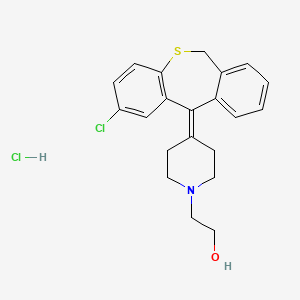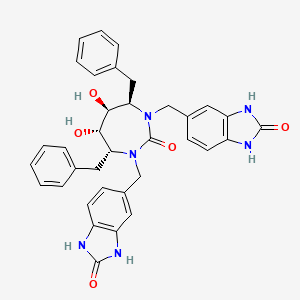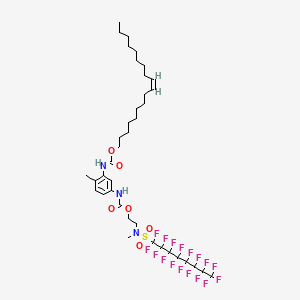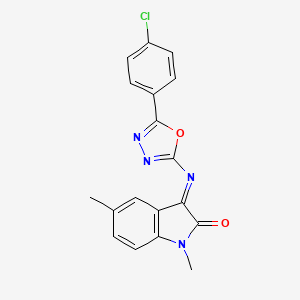
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with an oxadiazole ring, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone typically involves multiple steps, including the formation of the oxadiazole ring and its subsequent attachment to the indole nucleus. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in viral replication or bacterial cell wall synthesis, leading to its antiviral and antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit diverse biological activities.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole-2-thione and 1,3,4-oxadiazole-5-carboxylic acid share the oxadiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone apart is its unique combination of the indole nucleus and oxadiazole ring. This structural feature enhances its biological activity and potential therapeutic applications, making it a valuable compound for further research and development .
Propiedades
Número CAS |
84640-95-9 |
|---|---|
Fórmula molecular |
C18H13ClN4O2 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,5-dimethylindol-2-one |
InChI |
InChI=1S/C18H13ClN4O2/c1-10-3-8-14-13(9-10)15(17(24)23(14)2)20-18-22-21-16(25-18)11-4-6-12(19)7-5-11/h3-9H,1-2H3/b20-15+ |
Clave InChI |
RPNOGRGKZIAKOX-HMMYKYKNSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N/C3=NN=C(O3)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
